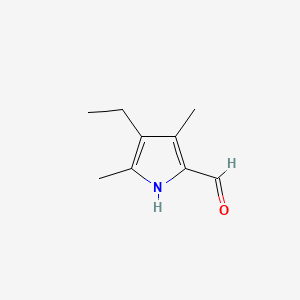

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Overview

Description

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative featuring an aldehyde group at position 2, methyl groups at positions 3 and 5, and an ethyl group at position 4. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of enones and heterocyclic derivatives. Its reactivity is influenced by the electron-withdrawing aldehyde group and steric effects from the alkyl substituents, making it valuable for constructing complex molecular architectures . Notably, the compound exhibits photosensitivity, requiring protection from light during synthesis and storage to prevent decomposition .

Preparation Methods

The synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrrole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 4-ethyl-3,5-dimethylpyrrole is then oxidized using an oxidizing agent like pyridinium chlorochromate to yield the desired aldehyde .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl and dimethyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, 4-ethyl-3,5-dimethyl-1H-pyrrole-2-methanol, and various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde serves as an essential building block in organic synthesis. It is used to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various functionalizations that are crucial in synthesizing new chemical entities .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique properties facilitate the development of medications with enhanced efficacy. For instance, derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents .

Biological Applications

Antimicrobial and Anticancer Properties

Research has shown that this compound exhibits promising biological activities. Studies indicate its potential effectiveness against various bacterial strains and cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further exploration in drug development .

Mechanism of Action

The mechanism of action involves the aldehyde group forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to alterations in protein structure and function, impacting cellular processes .

Industrial Applications

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is employed as a flavoring agent in the food and beverage industry. Its unique scent enhances sensory experiences, making it a valuable ingredient in flavor formulations .

Agricultural Chemicals

The compound is also being investigated for its potential use in agrochemicals. It may contribute to the development of effective pest control agents and fertilizers that improve crop yield. This application is particularly relevant in sustainable agriculture practices .

Material Science

Specialty Polymers and Resins

In material science, this compound is utilized in formulating specialty polymers and resins. These materials benefit from enhanced durability and performance characteristics attributed to the compound's unique chemical structure .

Case Studies

Mechanism of Action

The mechanism of action of 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and synthetic differences between 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde and analogous compounds:

Key Observations:

- Substituent Effects : The ethyl group in this compound introduces steric hindrance compared to the smaller methyl or bromo groups in analogs. This may slow electrophilic substitution reactions but enhance regioselectivity.

Stability and Commercial Viability

- The discontinued commercial status of this compound (CymitQuimica, 2025) contrasts with the availability of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde. This suggests challenges in large-scale production or storage stability for the ethyl-substituted compound, possibly due to decomposition under light or oxidative conditions .

Biological Activity

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with significant potential in biological applications. Its unique structure, characterized by a pyrrole ring and an aldehyde functional group, suggests various interactions within biological systems. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential as a precursor for drug development.

- Chemical Formula : C₉H₁₃NO

- Molecular Weight : 151.2056 g/mol

- Structure : Contains a five-membered pyrrole ring with an aldehyde group at the second position.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 µg/mL |

| Escherichia coli | 2 - 10 µg/mL |

The compound's effectiveness against Gram-positive bacteria suggests its potential as a lead compound for developing new antibacterial agents .

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism of action is believed to involve the interaction of the aldehyde group with nucleophilic sites on proteins, potentially leading to structural changes that affect cellular functions .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophiles in proteins, altering their function.

- π-π Interactions : The pyrrole ring may engage in π-π stacking interactions with aromatic residues in proteins, influencing their activity.

These interactions are critical for understanding how the compound exerts its biological effects and can guide further research into its applications .

Study on Antibacterial Activity

In a comparative study of pyrrole derivatives, this compound was found to have a lower MIC compared to traditional antibiotics like ciprofloxacin. This highlights its potential as an effective antibacterial agent .

Synthesis and Application

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the pyrrole structure have resulted in compounds with improved potency against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions using pyrrole derivatives and aldehydes. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (a structural analog) is synthesized by reacting pyrrole precursors with acyl chlorides or aldehydes under reflux with catalysts like K2CO3 . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., toluene or DMF) to improve yield. Purification typically uses column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How are spectroscopic techniques (NMR, MS) applied to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, the aldehyde proton in this compound appears as a singlet near δ 9.5–10.0 ppm, while methyl groups resonate at δ 1.2–2.5 ppm. Coupling patterns in 2D NMR (e.g., COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]<sup>+</sup> or [M-H]<sup>-</sup> ions. For related pyrrole derivatives, ESIMS m/z values align with theoretical masses within ±0.1 Da .

Q. What are the key challenges in achieving high purity during synthesis?

- Methodology : Impurities often arise from side reactions (e.g., over-alkylation). Use recrystallization in methanol or ethanol to remove byproducts. Purity is validated via HPLC (≥95% area under the curve) with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods (DFT, QSAR) predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and NMR chemical shifts. For example, regression formulas for <sup>13</sup>C NMR shifts in toluene-d8 show <±2 ppm deviation from experimental data when using B3LYP/6-31G(d) basis sets . QSAR models correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity .

Q. What strategies resolve contradictions between experimental and computational data?

- Methodology : If experimental NMR shifts conflict with DFT predictions, verify solvent effects (e.g., toluene vs. DMSO-d6) and tautomeric forms. For example, keto-enol tautomerism in pyrrole derivatives alters proton chemical shifts. Validate via variable-temperature NMR or deuterium exchange experiments .

Q. How is the compound evaluated for biological activity (e.g., antimicrobial, antioxidant)?

- Methodology :

- Antioxidant Assay : DPPH radical scavenging at concentrations 25–100 μg/mL. Calculate IC50 using linear regression of % inhibition vs. concentration .

- Antimicrobial Testing : Follow CLSI guidelines for MIC/MBC determination against ATCC strains (e.g., E. coli ATCC 25922). Use broth microdilution with 96-well plates and resazurin viability staining .

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Properties

IUPAC Name |

4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-8-6(2)9(5-11)10-7(8)3/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIKIUXLJPZNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211555 | |

| Record name | 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-80-2 | |

| Record name | 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6250-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.